5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide
CAS No.:
Cat. No.: VC14989612
Molecular Formula: C19H18BrN3O3
Molecular Weight: 416.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18BrN3O3 |
|---|---|
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | 5-bromo-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H18BrN3O3/c1-2-19(8-7-16(24)23-18(19)26)13-3-5-15(6-4-13)22-17(25)12-9-14(20)11-21-10-12/h3-6,9-11H,2,7-8H2,1H3,(H,22,25)(H,23,24,26) |
| Standard InChI Key | CZGASCAAJDUJFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a nicotinamide scaffold substituted with a bromine atom at the 5-position and an N-linked 4-(3-ethyl-2,6-dioxopiperidyl)phenyl group. The piperidyl moiety contains two ketone groups at positions 2 and 6, contributing to its conformational rigidity . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈BrN₃O₃ |
| Molecular Weight | 416.3 g/mol |
| CAS Number | 929846-54-8 |
| Structural Features | Brominated nicotinamide, dioxopiperidyl |
The presence of the dioxopiperidyl group suggests potential hydrogen-bonding interactions, which may influence its solubility and receptor binding .
Synthesis and Structural Characterization
While no explicit synthesis protocol for 5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide is documented, analogous compounds provide a synthetic framework. For example, nicotinamide derivatives are often synthesized via amide coupling reactions between nicotinoyl chloride derivatives and substituted anilines . The dioxopiperidyl moiety may be introduced through cyclization reactions involving ethylenediamine derivatives or via post-functionalization of pre-formed piperidine rings .
Key Synthetic Steps (Inferred):
-
Bromination of nicotinamide at the 5-position using brominating agents like N-bromosuccinimide.
-
Preparation of 4-(3-ethyl-2,6-dioxopiperidyl)aniline through cyclocondensation of ethylenediamine derivatives with diketones.
-
Amide coupling between 5-bromonicotinoyl chloride and 4-(3-ethyl-2,6-dioxopiperidyl)aniline under basic conditions.
Spectroscopic characterization likely involves:
-
NMR: Peaks corresponding to the aromatic protons of the nicotinamide (δ 8.5–9.0 ppm) and piperidyl carbonyl groups (δ 170–180 ppm in ¹³C NMR).
Pharmacological Activities and Mechanisms
Antiproliferative Activity
Structurally related nicotinamide derivatives exhibit significant antiproliferative effects. For instance, compound 3b and 10d from a recent study demonstrated IC₅₀ values of 12.3 µM and 9.8 µM against HepG-2 hepatocellular carcinoma cells, respectively . While direct data for 5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide are unavailable, its brominated aromatic system and dioxopiperidyl group may enhance DNA intercalation or topoisomerase inhibition .
Cytokine Modulation
Analogous isoindole-imide compounds (e.g., those in EP1767533A1) inhibit TNF-α and IL-1β while stimulating IL-10 production . The dioxopiperidyl group in 5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide may similarly interact with cytokine receptors or signaling pathways, potentially mitigating inflammatory responses .
Docking Studies and Target Prediction
Molecular docking of related thienopyridine derivatives revealed strong binding to receptors such as CD1 (ΔG = −7.5 kcal/mol) . The bromine atom in 5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide may facilitate halogen bonding with residues like LEU 92 or TYR 97, enhancing target affinity .
Structure-Activity Relationships (SAR)
-
Bromine Substitution: Bromine at the 5-position increases electrophilicity, potentially improving DNA-binding capacity .
-
Dioxopiperidyl Group: The 2,6-dioxo configuration enhances conformational stability and hydrogen-bond donor/acceptor capacity, critical for receptor interactions .
-
Ethyl Side Chain: The 3-ethyl group on the piperidyl ring may improve lipid solubility, aiding membrane permeability .
Future Directions
-
In Vitro Screening: Prioritize assays against cancer (HepG-2, HCT-116) and inflammatory cell lines.
-
ADME Studies: Evaluate pharmacokinetics, including CYP450 interactions.
-
Analog Optimization: Explore substitutions at the 4-phenyl or piperidyl positions to enhance efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume